Home > Products > Screening Compounds P115047 > 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid - 1098633-56-7

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

Catalog Number: EVT-2799156
CAS Number: 1098633-56-7
Molecular Formula: C19H26N2O4
Molecular Weight: 346.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • 4-Cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides

    Compound Description: This group of compounds functions as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors []. Relevance: While structurally distinct from the target compound, this class of compounds falls under the same broad category of heterocyclic compounds. The biological activity of these compounds, specifically their interaction with AMPA receptors, might provide insights into potential therapeutic applications of the target compound.

    N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

    Compound Description: This compound is a novel naphthol derivative synthesized through a three-component system []. Relevance: This compound shares a structural resemblance to the target compound due to the presence of a benzamide group, though it exhibits a different substitution pattern. Additionally, it incorporates a naphthalene moiety not present in the target compound, contributing to the distinct structural and potentially biological properties.

    2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

    Compound Description: This series of compounds displays anti-tubercular activity []. Relevance: The inclusion of these compounds is based on the presence of substituted aryl groups, a structural feature shared with the target compound. Despite differences in the core structures, this shared feature might be valuable in understanding structure-activity relationships and potential pharmacological targets of the target compound.

    N5-benzyl-6-methoxy-4-(2-phenyl-1H-benzo[d]imidazol-1-yl)pyrimidine-2,5-diamine

    Compound Description: This compound, along with its derivatives with varying substitutions on the benzyl and phenyl rings, are amino-substituted benzimidazole-pyrimidine hybrids []. Relevance: Although structurally diverse from the target compound, the commonality lies in the presence of an amino group and a substituted phenyl ring. Investigating the properties of these compounds might be beneficial in understanding the potential behavior of the target compound in various chemical environments.

    10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid

    Compound Description: This compound serves as a precursor in synthesizing various 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives []. Relevance: Despite not sharing a direct structural resemblance with the target compound, this compound's significance lies in its use as an intermediate in organic synthesis. Understanding its reactivity and chemical transformations could provide insights into synthesizing compounds with related core structures, potentially including the target compound or its derivatives.

    Compound Description: LY293558 acts as a GluK1 (formerly known as GluR5) kainate/α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist []. Studies show that it can reduce soman-induced seizures and neuropathology. Relevance: Despite the lack of significant structural similarity to the target compound, its inclusion is relevant due to its interaction with kainate receptors. Given that kainate receptors are a type of ionotropic glutamate receptor, similar to AMPA receptors, the pharmacological profile of LY293558 could provide insights into the potential actions of the target compound.

    [2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid (Perzinfotel, EAA-090)

    Compound Description: This compound is a selective, competitive N-methyl-d-aspartate (NMDA) receptor antagonist. It exhibits high affinity for the glutamate site and has shown the potential to block thermal hypersensitivity [].Relevance: While Perzinfotel does not share a close structural resemblance to the target compound, it is included due to its interaction with NMDA receptors. NMDA receptors belong to the family of ionotropic glutamate receptors, which also includes AMPA and kainate receptors. The pharmacological profile of Perzinfotel might offer valuable insights into the potential effects of compounds interacting with glutamate receptors.

    Compound Description: This class of compounds, including its derivatives with variations in the substituents at the 3 and 5 positions of the triazole ring, exhibits antifungal properties [].Relevance: The connection between this group of compounds and the target compound lies in their shared classification as heterocyclic compounds. Investigating the structure-activity relationships and the impact of different substituents on antifungal activity within this class of compounds might offer valuable information for future research on the target compound.

    3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile derivatives

    Compound Description: These compounds act as orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists and have shown anticonvulsant activity []. Relevance: The relevance of these compounds to the target compound stems from their shared characteristic of containing a substituted phenyl ring. This structural similarity suggests that studying the pharmacological properties of these compounds could contribute to a better understanding of the potential therapeutic applications of the target compound.

    Compound Description: This group of compounds represents derivatives of 3-azabicyclo[3.3.1]nonanes. These compounds are synthesized through Mannich condensation using a hydride σ-adduct of N-(2-hydroxy-3,5-dinitrophenyl)acetamide with formaldehyde and primary amines [].Relevance: Despite the significant structural differences compared to the target compound, this group of compounds is included due to their shared classification as heterocyclic compounds. This inclusion aims to provide a broader context for the chemical space being explored. Further investigation into their specific properties and potential applications could reveal valuable insights for future research directions.

    5-fluoro-2-[[(1s)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

    Compound Description: This compound serves as a pharmaceutical agent in a pharmaceutical depot formulation designed for controlled and/or sustained release []. Relevance: While this compound does not have a direct structural relationship with the target compound, its presence in a pharmaceutical depot formulation is noteworthy. This context highlights the potential for formulating the target compound into similar drug delivery systems, potentially enhancing its therapeutic efficacy.

    3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: These compounds, incorporating both 1,2,4-triazole and pyrazole fragments, exhibit potential antifungal activity, possibly by interacting with the enzyme 14-α-demethylase lanosterol []. Relevance: While structurally diverse from the target compound, this class of compounds is relevant due to its potential antifungal properties. The exploration of antifungal agents within different chemical classes, like this one, can offer valuable insights for developing novel therapeutic strategies.

    2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives

    Compound Description: This group of compounds is synthesized through a facile and inexpensive method involving the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes or 2-hydroxy-1-naphthaldehyde []. Relevance: This group of compounds, while structurally distinct from the target compound, is included to showcase the diversity of heterocyclic compounds with potential biological activities. Though their specific biological activities are not elaborated upon in the provided context, their synthesis and characterization contribute to a broader understanding of the chemical space being explored.

    3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole Derivatives

    Compound Description: This group encompasses a range of derivatives derived from 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole, exhibiting diverse structures and functionalities through reactions with various reagents, including phenacyl bromide, acetic anhydride, benzoyl chloride, aromatic aldehydes, acetylacetone, ethyl acetoacetate, ethyl cyanoacetate, diethyl malonate, ninhydrine, POCl3, P2S5, phthalic anhydride, chloroacetyl chloride, aroyl thiocyanates, and ammonium thiocyanate [].Relevance: The rationale for including this diverse group lies in the shared presence of a substituted phenyl ring, a key structural element found in the target compound. Studying the chemical reactivity and potential biological activities of these derivatives, particularly those exhibiting closer structural similarities to the target compound, could provide valuable insights for understanding its properties and potential applications.

    (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide

    Compound Description: This compound is prepared efficiently from L-proline in a one-pot multistep synthesis, highlighting a practical approach to its production []. Relevance: While structurally different from the target compound, the significance of this compound lies in its origin from L-proline and its potential use as a chiral organocatalyst. Understanding its synthesis and applications could be indirectly relevant for developing efficient synthetic routes for compounds with similar chiral centers or exploring the use of chiral organocatalysts in synthesizing the target compound or its analogs.

    5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates

    Compound Description: These compounds act as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), suggesting their potential as antimalarial agents []. Relevance: Although not structurally identical to the target compound, these compounds share the common feature of being heterocyclic compounds with substituted aryl groups. This shared characteristic makes them relevant for comparison and understanding the structure-activity relationships related to enzyme inhibition, particularly in the context of infectious diseases.

    2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide

    Compound Description: This specific compound is synthesized through a multistep process, starting with 2-amino-thiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine [].Relevance: Despite not sharing a direct structural resemblance to the target compound, its inclusion highlights the diversity in chemical structures and synthetic methodologies employed in medicinal chemistry. The synthesis and characterization of this compound, while not directly related to the target compound's activity, contribute to expanding the knowledge base of chemical synthesis and the potential of various chemical scaffolds.

    Thiazole Moiety-Containing Compounds

    Compound Description: This group of compounds exhibits potential as anti-breast cancer agents. They are believed to act as progesterone receptor (PR) agonists, potentially modulating the expression of the estrogen receptor (ER) and inhibiting the growth of breast cancer cells [].Relevance: While not sharing a direct structural resemblance with the target compound, the inclusion of these thiazole-containing compounds highlights the exploration of diverse chemical scaffolds for anticancer activity. Although their mechanism of action might differ from the target compound, their potential therapeutic application in breast cancer provides a broader context for understanding the ongoing research in cancer drug discovery.

    N-(cyclopropylmethyl)-5-(4-methylphenyl)imidazo [1,2-a]pyrazin-8-amine

    Compound Description: These compounds, selected based on molecular docking simulations, show promise as potent threonine tyrosine kinase (TTK) inhibitors. They exhibit the potential for treating Alzheimer's, cancers, and cardiovascular diseases [].Relevance: Despite not sharing a direct structural resemblance to the target compound, their identification as potential TTK inhibitors highlights the use of computational methods like molecular docking for drug discovery. While their specific chemical structures might differ significantly, the underlying principle of using in silico techniques to identify promising drug candidates is relevant across different therapeutic areas.

    (1R,2S)-ephedrine

    Compound Description: This compound, along with other metabolites like (1R,2S)-norephedrine, 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid, 1-phenylpropane-1,2-dione, 2-methoxycinnamic acid, 2-methoxybenzoic acid, (R)-2-((R)-5-oxopyrrolidin-3-yl)-2-phenylacetic acid, (Z)-6-(3-hydroxy-4-methoxystyryl)-4-methoxy-2H-pyran-2-one, 8-chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone, 3-((1R,2S)-2-(dimethylamino)-1-hydroxypropyl)phenol, (R)-2-ethyl-4-(1-hydroxy-2-(methylamino)ethyl)phenol, and (R)-2-((1S,2S,5S)-2-benzyl-5-hydroxy-4-methylcyclohex-3-en-1-yl)propane-1,2-diol, emerged as potential SARS-CoV-2 helicase inhibitors from virtual screening studies of traditional Chinese medicine compounds [].Relevance: Although structurally different from the target compound, the inclusion of (1R,2S)-ephedrine and other identified metabolites underscores the relevance of exploring natural products as potential drug candidates. Even though their structures might not directly resemble the target compound, their identification as potential SARS-CoV-2 helicase inhibitors highlights the importance of investigating diverse chemical scaffolds from natural sources in the search for novel therapeutics.

    Tricyclo[4.3.1.1(3.8)]undecan-1-amine

    Compound Description: This compound is identified as one of the bioactive compounds found in the methanolic extract of Klebsiella pneumoniae using GC-MS analysis. The extract exhibits potential antimicrobial activity against a range of bacterial pathogens [].Relevance: While structurally different from the target compound, the identification of Tricyclo[4.3.1.1(3.8)]undecan-1-amine and other bioactive compounds from Klebsiella pneumoniae underscores the importance of investigating microbial sources for novel therapeutic agents. This emphasizes the relevance of exploring natural sources, even those structurally distinct from the target compound, in the search for new drugs.

    Compound Description: This novel compound was synthesized by conjugating docosahexaenoic acid (DHA) with gemcitabine (dFdC) to enhance its antitumor activity and improve its pharmacokinetic profile. DHA-dFdC demonstrated significant potential as an antitumor agent, particularly against pancreatic cancer [].Relevance: Despite not sharing a close structural resemblance to the target compound, its inclusion is based on its potent and broad-spectrum antitumor activity. This highlights the importance of exploring various chemical modifications and strategies to enhance the therapeutic efficacy of existing drugs, a concept relevant across different therapeutic areas, including potential applications of the target compound.

    6-(((1S,5R)-3,5-dichloro-2,4,6-triazabicyclo[z3.1.0]hex-3-en-1-yl)amino)-5-((E)-phenyldiazenyl)naphthalene-2-sulfonic acid (DTPS1)

    Compound Description: DTPS1 and its analog, (E)-6-((4,6-dichloro-1,3,5-triazine2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2-sulfonic acid (DTPS2), are novel derivatives of naphthalene-2-sulfonic acid synthesized and characterized as potential anti-inflammatory agents. Molecular docking and in vitro studies indicate their potential to inhibit cyclooxygenase (COX) enzymes, suggesting their possible use as anti-inflammatory drugs [].Relevance: Despite not sharing a direct structural resemblance to the target compound, the identification of DTPS1 and DTPS2 as potential anti-inflammatory agents highlights the ongoing research in developing new drugs for inflammation-related diseases. While their structures might differ from the target compound, their potential therapeutic application in inflammatory conditions provides a broader context for understanding the research landscape in this area.

    2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMOA)

    Compound Description: This isoxazole amino acid acts as an antagonist at non-NMDA excitatory amino acid receptors and has potential neuroprotective effects [].Relevance: Despite not sharing a direct structural resemblance to the target compound, AMOA's characterization as an antagonist at non-NMDA receptors, particularly its neuroprotective effects, provides valuable information for understanding the potential therapeutic applications of compounds interacting with these receptors.

    1'-(2-oxo-2H-benzopyran-6-yl)-5'-hydroxy-2'-methylindole-3'-amido-2''-phenyl-thiazolidene-4''-ones

    Compound Description: This class of compounds is synthesized from 6-aminocoumarins and exhibits significant antibacterial and antifungal activities [].Relevance: While not directly structurally related to the target compound, the identification of 1'-(2-oxo-2H-benzopyran-6-yl)-5'-hydroxy-2'-methylindole-3'-amido-2''-phenyl-thiazolidene-4''-ones as possessing antibacterial and antifungal properties highlights the ongoing research in discovering new antimicrobial agents.

    3-[(2Z)-3,7-dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid

    Compound Description: This compound, identified in the ethyl acetate extract of Vernonia amygdalina leaves, exhibits potential as an α-amylase inhibitor, indicating its potential in managing Diabetes Mellitus [].Relevance: While not structurally similar to the target compound, its identification as an α-amylase inhibitor, particularly from a natural source, provides a broader context for exploring the therapeutic potential of diverse compounds.

    4-((2-hydroxynaphthalen-1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulphonamide

    Compound Description: This compound, a sulfamethoxazole derivative, displays analgesic, anti-inflammatory, antioxidant, and antibacterial properties []. Relevance: Despite the lack of structural similarity to the target compound, the identification of 4-((2-hydroxynaphthalen- 1-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzene sulphonamide as a multi-target compound with analgesic, anti-inflammatory, antioxidant, and antibacterial activities is noteworthy. It highlights the potential of exploring diverse chemical scaffolds for developing drugs with a broader therapeutic index.

    Compound Description: This compound, also known as 14C-batanopride, was synthesized via a 7-step sequence and is a radiolabeled version of the antiemetic drug metoclopramide, primarily used in research to study its pharmacokinetics and distribution []. Relevance: While structurally distinct from the target compound, the development of 14C-batanopride underscores the importance of radiolabeling in drug research. Even though the specific pharmacological target of 14C-batanopride might differ from the target compound, the underlying principle of using radiolabeling to study drug behavior is relevant.

    Compound Description: This compound is a bifunctional molecule exhibiting both β2-adrenoceptor agonism and phosphodiesterase 4 (PDE4) inhibition [].Relevance: Despite the lack of structural similarity to the target compound, the development of GS-5759 highlights the concept of bifunctional molecules. This approach, targeting two different pharmacological targets with a single molecule, could be relevant for exploring potential therapeutic applications of the target compound.

    Compound Description: This compound, isolated from the mollusk Crassostrea madrasensis, shows antioxidant and anti-inflammatory activities [].Relevance: While structurally distinct from the target compound, the discovery of this compound emphasizes the potential of natural sources in drug discovery.

    Amino {4-hydroxy-3-[(E)-{4-[(5-methylisoxazol-3-yl) sulfamoyl]phenyl}diazenyl]phenyl}acetic acid

    Compound Description: This compound, along with its diazo counterpart, represents a novel azo dye characterized by analytical techniques including m.p., IR, UV-visible, mass spectrum, and 1H-NMR. It exhibits solubility in organic solvents, pH-dependent spectral shifts, and is considered non-toxic and non-hemolytic [].Relevance: While structurally different from the target compound, the development and characterization of this azo dye contribute to the understanding of dye chemistry and its potential applications.

    Methanopterin

    Compound Description: Methanopterin is a coenzyme found in methanogenic archaea, playing a crucial role in methanogenesis. Its structure, elucidated using two-dimensional nuclear magnetic resonance techniques, reveals a complex molecule with a pterin ring system [, ].Relevance: While structurally dissimilar to the target compound, Methanopterin's significance stems from its involvement in methanogenesis. Although their structures and functions differ, the study of methanopterin exemplifies the importance of investigating unique biochemical pathways, which can indirectly inspire the exploration of novel targets and mechanisms of action for potential drugs.

    2-((2-hydroxy-3,5-diiodobenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid Compound Description: This compound, along with its derivatives, are Schiff bases synthesized from tyrosine and tryptophan. These compounds have been tested for larvicidal activity against Aedes aegypti mosquitoes []. Relevance: Despite lacking structural similarity to the target compound, the investigation of these Schiff bases as potential larvicides highlights the importance of exploring diverse chemical classes for vector control. While their specific targets and mechanisms of action may differ, the underlying principle of discovering new insecticides remains relevant.

    (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one Compound Description: This chalcone derivative has been investigated as a potential antimalarial agent. Molecular docking studies suggest that it interacts with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, indicating a possible mechanism for its antimalarial activity []. Relevance: Despite not being structurally identical to the target compound, the investigation of this chalcone derivative as a potential antimalarial agent underscores the importance of exploring diverse chemical scaffolds for combating infectious diseases. While their precise mechanisms of action may differ, the underlying principle of discovering new antimalarials remains relevant.

    5-(3,5-dinitrophenyl)-2H-tetrazol

    Compound Description: This compound was identified in the methanolic extract of Dissotis multiflora (Sm) Triana (Melastomataceae), which demonstrated 15-lipoxygenase inhibitory activity []. Relevance: While structurally distinct from the target compound, the identification of this compound, among others, in a plant extract traditionally used for medicinal purposes, highlights the value of investigating natural sources for novel bioactive compounds. Although its specific mechanism of action and potential therapeutic applications may differ from the target compound, this discovery emphasizes the importance of exploring natural product diversity in drug discovery.

    4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT) Compound Description: This compound is one of five novel anti-MRSA compounds identified using a whole-animal Caenorhabditis elegans/Galleria mellonella sequential-screening approach. It exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibacterial agent []. Relevance: Despite not sharing a close structural resemblance to the target compound, the inclusion of PPT is based on its identification through a unique whole-animal screening platform. This highlights the importance of developing innovative approaches for identifying novel drug candidates.

Properties

CAS Number

1098633-56-7

Product Name

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid

Molecular Formula

C19H26N2O4

Molecular Weight

346.427

InChI

InChI=1S/C19H26N2O4/c1-13-7-8-17(22)15(11-13)21-18(23)12-16(19(24)25)20-10-9-14-5-3-2-4-6-14/h5,7-8,11,16,20,22H,2-4,6,9-10,12H2,1H3,(H,21,23)(H,24,25)

InChI Key

HLAGIDKWQCYOIR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCCC2=CCCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.